molecular formula C20H24N2O B1591869 N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide CAS No. 172733-78-7

N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide

Cat. No.: B1591869
CAS No.: 172733-78-7
M. Wt: 308.4 g/mol
InChI Key: JZIHXLNGPVLLDT-UHFFFAOYSA-N
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Description

N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide is a synthetic compound that belongs to the class of piperidine derivatives. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its complex structure, which includes a benzyl group, a phenyl group, and a piperidine ring, making it a subject of interest for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide typically involves multiple steps. One common method starts with the reaction of 1-Benzyl-4-phenyl-4-piperidinol with trimethylsilyl cyanide, followed by a Ritter reaction to form N-(1-Benzyl-4-phenylpiperidin-4-yl)formamide. This intermediate is then reduced using lithium aluminium hydride to yield 1-benzyl-N-methyl-4-phenylpiperidin-4-amine. Finally, the reaction with acetic anhydride produces this compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various amine derivatives, N-oxides, and substituted piperidine compounds, which can be further utilized in different chemical and pharmacological applications.

Scientific Research Applications

N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: This compound is investigated for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders and pain management.

    Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide involves its interaction with specific molecular targets in the body. It acts as a monoamine releasing agent with a high selectivity for releasing dopamine over serotonin. This selectivity makes it efficacious in modulating neurotransmitter levels, which can have various pharmacological effects . The compound’s interaction with monoamine oxidase enzymes also plays a role in its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Acts as a monoamine releasing agent with a similar selectivity for dopamine over serotonin.

    Cyclopropylfentanyl: Another piperidine derivative with potent pharmacological effects.

Uniqueness

N-(1-Benzyl-4-phenylpiperidin-4-YL)acetamide is unique due to its specific structural features, including the benzyl and phenyl groups attached to the piperidine ring. These features contribute to its distinct pharmacological profile and make it a valuable compound for various research applications.

Properties

IUPAC Name

N-(1-benzyl-4-phenylpiperidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-17(23)21-20(19-10-6-3-7-11-19)12-14-22(15-13-20)16-18-8-4-2-5-9-18/h2-11H,12-16H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIHXLNGPVLLDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596930
Record name N-(1-Benzyl-4-phenylpiperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172733-78-7
Record name N-[4-Phenyl-1-(phenylmethyl)-4-piperidinyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172733-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Benzyl-4-phenylpiperidin-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetamide, N-[4-phenyl-1-(phenylmethyl)-4-piperidinyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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